molecular formula C7H8N6OS2 B12474790 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B12474790
M. Wt: 256.3 g/mol
InChI Key: UFLXYAGDZLGQFJ-UHFFFAOYSA-N
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Description

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both triazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the triazole ring, converting it to a dihydrotriazole derivative.

    Substitution: Nucleophilic substitution reactions are common, especially at the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The triazole ring is known to inhibit certain enzymes, making the compound useful in biochemical studies.

Medicine

Industry

    Agrochemicals: Used in the development of pesticides and herbicides due to its biological activity.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes. The triazole ring can bind to the active site of enzymes, blocking their activity. This inhibition can affect various biochemical pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both triazole and thiazole rings, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H8N6OS2

Molecular Weight

256.3 g/mol

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C7H8N6OS2/c8-5-11-7(13-12-5)16-3-4(14)10-6-9-1-2-15-6/h1-2H,3H2,(H,9,10,14)(H3,8,11,12,13)

InChI Key

UFLXYAGDZLGQFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC2=NNC(=N2)N

Origin of Product

United States

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